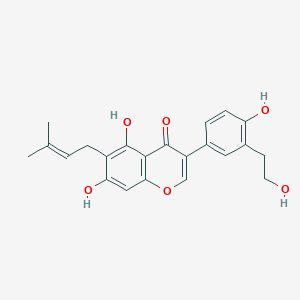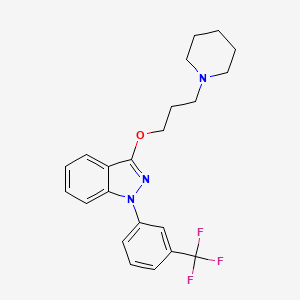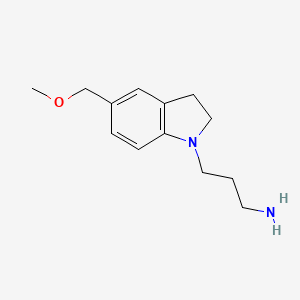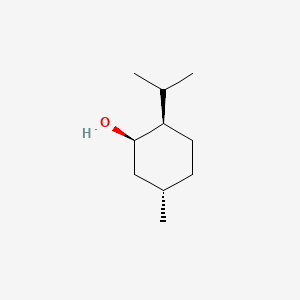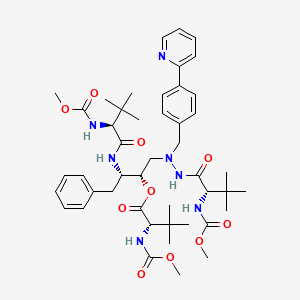
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is a derivative of Atazanavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is of interest due to its potential modifications that could enhance its pharmacokinetic properties or reduce side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester typically involves the esterification of Atazanavir with N-methoxycarbonyl-L-tert-leucine. The reaction conditions may include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, which might affect the compound’s stability.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying esterification reactions and the effects of structural modifications on chemical properties.
Biology: For investigating the biological activity of modified antiretroviral compounds.
Medicine: As a potential therapeutic agent with improved pharmacokinetic properties compared to Atazanavir.
Industry: In the development of new pharmaceuticals and the optimization of drug synthesis processes.
Mecanismo De Acción
The mechanism of action of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester would likely be similar to that of Atazanavir, which inhibits the HIV protease enzyme, preventing the maturation of viral particles. The ester modification might affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.
Comparación Con Compuestos Similares
Similar Compounds
Atazanavir: The parent compound, used as an antiretroviral medication.
Darunavir: Another protease inhibitor with a similar mechanism of action.
Lopinavir: Another protease inhibitor used in combination with ritonavir.
Uniqueness
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is unique due to its ester modification, which could confer distinct pharmacokinetic properties compared to other protease inhibitors. This modification might enhance its stability, solubility, or bioavailability, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C46H65N7O10 |
|---|---|
Peso molecular |
876.0 g/mol |
Nombre IUPAC |
[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl] (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C46H65N7O10/c1-44(2,3)35(49-41(57)60-10)38(54)48-33(26-29-18-14-13-15-19-29)34(63-40(56)37(46(7,8)9)51-43(59)62-12)28-53(52-39(55)36(45(4,5)6)50-42(58)61-11)27-30-21-23-31(24-22-30)32-20-16-17-25-47-32/h13-25,33-37H,26-28H2,1-12H3,(H,48,54)(H,49,57)(H,50,58)(H,51,59)(H,52,55)/t33-,34-,35+,36+,37+/m0/s1 |
Clave InChI |
XZYOTUXLJJSYCJ-QQVMGQLUSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)OC(=O)[C@H](C(C)(C)C)NC(=O)OC)NC(=O)OC |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)OC(=O)C(C(C)(C)C)NC(=O)OC)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
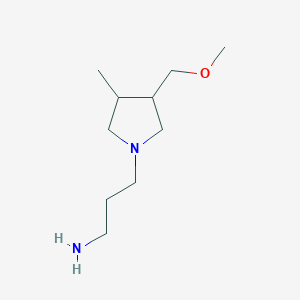

![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
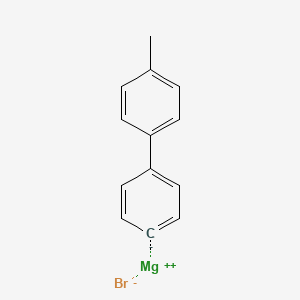
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)
